1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Overview
Description
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, also known as C12F13Cl, is a halogenated hydrocarbon containing 12 carbon atoms and 13 fluorine atoms. It is a colorless, non-flammable liquid with a boiling point of 135°C and a melting point of -77°C. C12F13Cl is widely used in scientific research as a reagent, solvent, and catalyst. It has a variety of applications in organic synthesis, including the synthesis of organofluorine compounds.
Scientific Research Applications
Fluorination and Synthesis of Organic Compounds
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane is utilized in the fluorination and synthesis of various organic compounds. For example, its derivatives are used in the synthesis of perhalogenated 1,3-dithietanes, which are characterized using MS-, NMR-, and IR-spectroscopy (Henn, Sundermeyer, Witz, & Pritzkow, 1989). Additionally, its application in the electrochemical fluorination of aromatic compounds has been explored, yielding various fluorinated products (Momota, Horio, Kato, Morita, & Matsuda, 1995).
Photoinduced Electron-Transfer Reactions
This compound plays a role in photoinduced electron-transfer reactions. Research indicates that its reaction with N,N,N′,N′-tetramethylphenylene-1,4-diamine under UV irradiation leads to the formation of perfluoroalkylated products, a process that is mediated by radical cation intermediates (Chen, Li, & Zhou, 1993).
Electrochemical Reduction Studies
Studies have also focused on the electrochemical reduction of this compound and its analogs. Such research is crucial for understanding the reductive cleavage of carbon-halogen bonds, which has implications in synthetic chemistry and environmental remediation (Mubarak & Peters, 1995).
Studies in Molecular Structure and Spectroscopy
The structure and vibrational spectra of polyhalogenated cyclobutanes, including derivatives of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, have been investigated to understand their molecular conformations and spectral properties. This research is significant for the study of molecular dynamics and the design of novel materials (Braude, Gatial, Klaeboe, Nielsen, & Powell, 1990).
Applications in Crystallography
The compound's derivatives are also used in crystallography to study the structure of complex organic-inorganic frameworks, aiding in the understanding of molecular interactions and structural chemistry (Frank & Reiss, 1997).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the compound and its related fluorinated ethers have been identified in municipal sewage sludge, highlighting its role and presence in industrial processes and environmental pollution (Ruan, Lin, Wang, Liu, & Jiang, 2015).
Molecular Complex Studies
The compound has been studied in the formation of molecular complexes, such as with hydrogen fluoride, providing insights into molecular interactions and complex formation (Leung, Marshall, Bozzi, Cohen, & Lam, 2011).
properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGESQCMOBFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382106 | |
Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
CAS RN |
307-22-2 | |
Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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